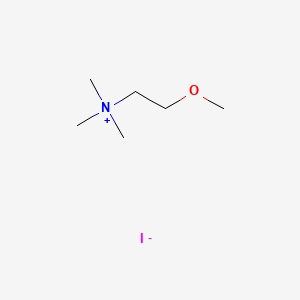
Choline methyl ether iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline methyl ether iodide is a quaternary ammonium compound derived from choline. Choline itself is a vital nutrient that plays a crucial role in various physiological processes, including the synthesis of cell membrane phospholipids and the neurotransmitter acetylcholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of choline methyl ether iodide typically involves the reaction of choline with methyl iodide. This process can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows: [ \text{Choline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Choline methyl ether iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Various substituted choline derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of this compound.
Aplicaciones Científicas De Investigación
Choline methyl ether iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.
Medicine: Investigated for its potential therapeutic applications, including its role in liver function and neurological health.
Industry: Utilized in the production of various industrial chemicals and as an additive in certain formulations
Mecanismo De Acción
The mechanism of action of choline methyl ether iodide involves its role as a methyl donor and its participation in the synthesis of phospholipids and acetylcholine. The compound interacts with various molecular targets, including enzymes involved in methylation reactions and neurotransmitter synthesis pathways .
Comparación Con Compuestos Similares
Choline Chloride: Another quaternary ammonium compound with similar applications but different chemical properties.
Betaine: A derivative of choline that serves as a methyl donor in various biological processes.
Acetylcholine: A neurotransmitter synthesized from choline, with distinct physiological functions.
Uniqueness: Choline methyl ether iodide is unique due to its specific chemical structure and reactivity, which make it suitable for certain applications that other choline derivatives may not be able to fulfill .
Propiedades
Número CAS |
4238-50-0 |
|---|---|
Fórmula molecular |
C6H16INO |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
2-methoxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16NO.HI/c1-7(2,3)5-6-8-4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MZQMJDMSBIOZRX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


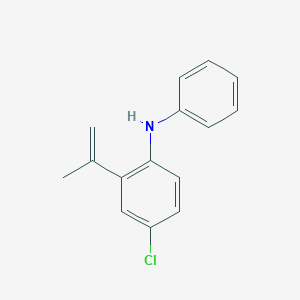
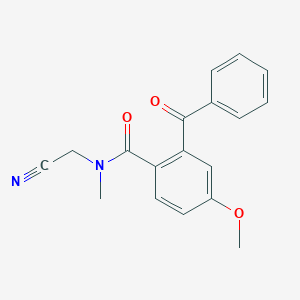
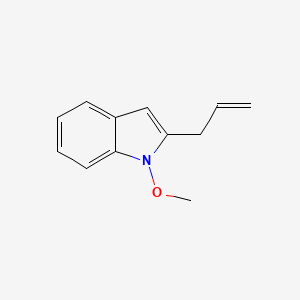
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

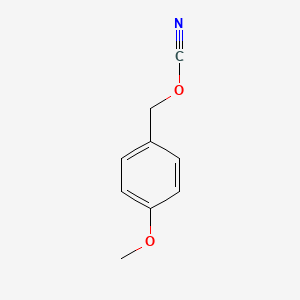

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

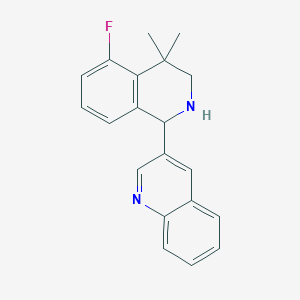
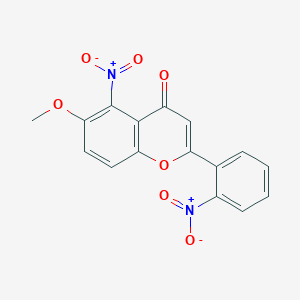
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
